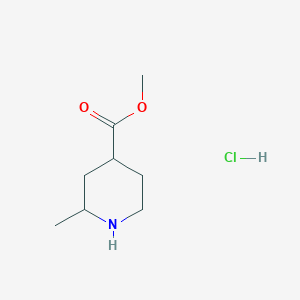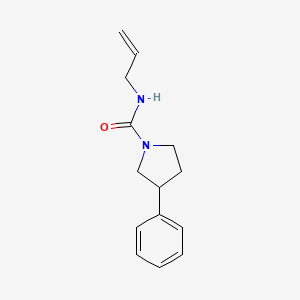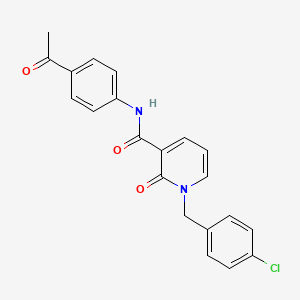
5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid” belongs to the class of organic compounds known as acetamides . It is also referred to as (2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-((2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate .
Molecular Structure Analysis
The molecular formula of this compound is C26H36N2O12 . The InChI code is 1S/C28H40N2O11/c1-18(31)30-24-26(40-21(4)34)25(39-20(3)33)23(17-37-19(2)32)41-27(24)36-15-11-6-5-10-14-29-28(35)38-16-22-12-8-7-9-13-22/h7-9,12-13,23-27H,5-6,10-11,14-17H2,1-4H3,(H,29,35)(H,30,31)/t23-,24-,25+,26-,27-/m1/s1 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 723.1±60.0 °C and its predicted density is 1.28±0.1 g/cm3 . The pKa is predicted to be 12.01±0.46 .Scientific Research Applications
Synthesis and Biological Evaluation
One significant area of application involves the synthesis of sialidase inhibitors related to zanamivir, where derivatives of the pyran carboxylic acid, similar to the one , showed inhibitory activity against influenza virus sialidase. These compounds demonstrated marked selectivity for influenza A sialidase, highlighting their potential in antiviral research (Smith et al., 1999).
Chemical Synthesis and Antiallergic Properties
Further research has explored the chemical synthesis of complex sugars and their antiallergic properties. For instance, derivatives of pyran and pyridinone carboxylic acids synthesized from similar compounds were examined for their ability to inhibit rat passive cutaneous anaphylaxis. Some derivatives displayed significant anaphylactic activities, indicating their potential in developing antiallergic therapeutic agents (Philipp et al., 1980).
Electrochemical Oxidation in Organic Synthesis
In the realm of organic synthesis, the related 4-acetamido derivative has been used as a mediator in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method proves advantageous in converting various substrates to carboxylic acids under mild conditions, offering an alternative to traditional oxidative methods (Rafiee et al., 2018).
Supramolecular Chemistry
Another intriguing application involves the study of crystal structures and supramolecular behavior of monosubstituted salicylic acids, including derivatives similar to the compound . These studies reveal varied supramolecular arrangements and provide insights into the interactions governing crystal packing, which is vital for designing materials with specific properties (Montis et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLGMCNJIJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)



![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)


![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)



